molecular formula C10H11NO3 B586564 Oxetan-3-yl 2-aminobenzoate CAS No. 151695-64-6

Oxetan-3-yl 2-aminobenzoate

Cat. No.: B586564
CAS No.: 151695-64-6
M. Wt: 193.202
InChI Key: ORQPRPXZUGMYRQ-UHFFFAOYSA-N
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Description

Oxetan-3-yl 2-aminobenzoate is a chemical compound that features an oxetane ring and an aminobenzoate moiety. The oxetane ring is a four-membered cyclic ether, known for its high ring strain and unique reactivity. The aminobenzoate part of the molecule is derived from aminobenzoic acid, which is a common building block in organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxetan-3-yl 2-aminobenzoate typically involves the formation of the oxetane ring followed by its attachment to the aminobenzoate moiety. One common method is the intramolecular cyclization of a suitable precursor, such as an epoxide or a halohydrin, under basic conditions to form the oxetane ring . The oxetane can then be coupled with 2-aminobenzoic acid or its derivatives using esterification reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors for the cyclization step and large-scale esterification processes .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Oxetan-3-yl 2-aminobenzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring can enhance the compound’s stability and bioavailability, while the aminobenzoate moiety can interact with specific molecular targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Uniqueness: Oxetan-3-yl 2-aminobenzoate is unique due to the combination of the oxetane ring and the aminobenzoate moiety, which imparts distinct physicochemical properties and reactivity. This combination allows for versatile applications in various fields, including drug development and materials science .

Biological Activity

Introduction

Oxetan-3-yl 2-aminobenzoate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables to illustrate its pharmacological properties.

Chemical Structure and Properties

This compound features an oxetane ring, which is a four-membered cyclic ether known for its strain and reactivity. The presence of the oxetane moiety can influence the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug design.

Structural Formula

The structural formula of this compound can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where xx, yy, zz, and ww correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The specific structure allows for interactions with biological targets that can lead to various pharmacological effects.

Research indicates that compounds containing oxetane rings may act through several mechanisms:

  • Inhibition of Enzymatic Activity : this compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies have demonstrated its ability to reduce the production of prostaglandins, suggesting anti-inflammatory properties .
  • Induction of Differentiation : Similar compounds have been observed to induce differentiation in acute myeloid leukemia (AML) cells. For instance, related oxetane derivatives have been shown to upregulate CD11b expression in AML cell lines, indicating a potential role in cancer therapy .
  • Bioisosteric Replacement : The oxetane structure serves as a bioisosteric replacement for carboxylic acids, potentially improving the pharmacokinetic profiles of drugs by enhancing membrane permeability and reducing toxicity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
COX InhibitionReduced prostaglandin synthesis
AML DifferentiationUpregulation of CD11b
CytotoxicityDecreased cell viability
Metabolic StabilityImproved stability compared to analogs

Case Studies

  • Cyclooxygenase Inhibition : A study evaluating various oxetane derivatives highlighted that this compound exhibited significant inhibition of both COX-1 and COX-2 pathways, with IC50 values indicating effective concentrations for therapeutic applications .
  • Differentiation in AML : In a phenotypic screen for small molecules that promote differentiation in AML cells, this compound was identified as a promising candidate, demonstrating morphological changes consistent with differentiation and a reduction in cell proliferation rates .

Properties

IUPAC Name

oxetan-3-yl 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c11-9-4-2-1-3-8(9)10(12)14-7-5-13-6-7/h1-4,7H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQPRPXZUGMYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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